molecular formula C16H13N3O6 B5523856 N-(2-furylmethyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(2-furylmethyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B5523856
M. Wt: 343.29 g/mol
InChI Key: PGRKDTVAKPDXSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(2-furylmethyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide" typically involves complex reactions, highlighting the challenges and innovations in organic synthesis. For instance, Hassaneen et al. (1991) describe the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with nucleophiles and active methylene compounds to afford pyrazole derivatives, which showcase the intricate steps involved in building similar molecular frameworks (Hassaneen et al., 1991).

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic and crystallographic techniques. For example, the crystal structure of a closely related compound was analyzed by Huang Ming-zhi et al. (2005), providing insights into the conformational features and molecular geometry that can be extrapolated to understand the structural aspects of "N-(2-furylmethyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide" (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds reveal the reactivity and functional group transformations possible within this chemical framework. For example, Palmieri et al. (2010) outlined a method for synthesizing 2,5-disubstituted furans from functionalized nitroalkanes, demonstrating the types of chemical reactions such compounds can undergo (Palmieri et al., 2010).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in understanding the behavior of chemical compounds. While specific data on "N-(2-furylmethyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide" is not available, the analysis of related compounds can provide insights into its likely physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity with various agents, stability under different conditions, and the presence of functional groups, are vital for comprehensively understanding the compound. Studies like those by Kitagawa and Asada (2005) on the preparation and activity of similar N-substituted propanamides help elucidate the chemical behaviors and properties that "N-(2-furylmethyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide" might exhibit (Kitagawa & Asada, 2005).

Scientific Research Applications

Synthesis and Chemical Properties

A significant amount of research has been dedicated to the synthesis of furan derivatives due to their importance in pharmaceutical chemistry. For example, a two-step sequence for the synthesis of 2,5-disubstituted furans from functionalized nitroalkanes has been developed, highlighting the importance of furan derivatives in pharmaceutical targets (Palmieri, Gabrielli, & Ballini, 2010). This method underscores the relevance of furan derivatives in the synthesis of complex molecules for potential therapeutic use.

Spectrophotometric Determination

Spectrophotometric methods have been developed for determining the concentration of drugs in pharmaceutical formulations, showcasing the application of furan derivatives in analytical chemistry. For instance, new extractive spectrophotometric determination techniques have been explored for specific drugs, demonstrating the versatility of furan derivatives in the development of analytical methods for drug analysis (Rangappa, Nagaraja, & Murthy, 2000).

Biological and Pharmacological Applications

Furan derivatives have been investigated for their potential biological and pharmacological applications. Studies have explored the synthesis of compounds with furan moieties for their antibacterial properties, indicating the potential of furan derivatives in creating new antibacterial agents (Holla, Kalluraya, Sridhar, Drake, Thomas, Bhandary, & Levine, 1994). Additionally, the synthesis of N-aryl-3-(indol-3-yl)propanamides, including compounds with furan rings, has been studied for their immunosuppressive activities, suggesting the role of furan derivatives in developing immunosuppressive drugs (Giraud, Marchand, Carbonnelle, Sartor, Lang, & Duflos, 2010).

Antioxidant Activity

Research into the antioxidant activities of furan derivatives has also been conducted, indicating their potential utility in addressing oxidative stress-related conditions. A study on the synthesis and antioxidant activity of pyrazoline carrying an arylfuran/arylthiophene moiety demonstrated moderate antioxidant activities for certain compounds, highlighting the potential health benefits of furan derivatives (Jois, Kalluraya, & Girisha, 2014).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6/c20-13(17-9-10-3-2-8-25-10)6-7-18-15(21)11-4-1-5-12(19(23)24)14(11)16(18)22/h1-5,8H,6-7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRKDTVAKPDXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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